8,9-Dehydro-7,9-diisobutyryloxythymol

Antibacterial Gram-positive Selective activity

8,9-Dehydro-7,9-diisobutyryloxythymol (CAS 22518-03-2) is a synthetic thymol derivative with the molecular formula C18H24O5 and a molecular weight of 320.39 g/mol. It is characterized by two isobutyryloxy ester groups attached to a thymol backbone featuring a double bond between C8 and C9.

Molecular Formula C18H24O5
Molecular Weight 320.4 g/mol
Cat. No. B13424106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,9-Dehydro-7,9-diisobutyryloxythymol
Molecular FormulaC18H24O5
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC1=CC(=C(C=C1)C(=COC(=O)C(C)C)C)O
InChIInChI=1S/C18H24O5/c1-11(2)17(20)22-9-13(5)15-7-6-14(8-16(15)19)10-23-18(21)12(3)4/h6-9,11-12,19H,10H2,1-5H3/b13-9+
InChIKeyBZJQETVPXZIJDR-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8,9-Dehydro-7,9-diisobutyryloxythymol: Procurement-Ready Specifications and Core Identity for Research Sourcing


8,9-Dehydro-7,9-diisobutyryloxythymol (CAS 22518-03-2) is a synthetic thymol derivative with the molecular formula C18H24O5 and a molecular weight of 320.39 g/mol . It is characterized by two isobutyryloxy ester groups attached to a thymol backbone featuring a double bond between C8 and C9 . This compound is isolated from the aerial parts of Ageratina adenophora and is commercially available as a natural product for life science research with purity >98% [1].

Natural product thymol derivative (Ageratina adenophora isolate)
Selective Gram-positive antibacterial screening studies
Reported absence of cytotoxicity in cancer cell-line assays

Why 8,9-Dehydro-7,9-diisobutyryloxythymol Cannot Be Interchanged with Generic Thymol or Simpler Derivatives


Generic substitution among thymol derivatives fails due to profound differences in antibacterial spectrum and cytotoxicity profiles. While parent thymol exhibits broad-spectrum antimicrobial activity and cytotoxicity, 8,9-Dehydro-7,9-diisobutyryloxythymol demonstrates selective Gram-positive antibacterial activity without detectable in vitro cytotoxicity against human cancer cell lines . Closely related analogs, such as 7,9-di-isobutyryloxy-8,10-dehydrothymol and 7-formyl-9-isobutyryloxy-8-hydroxythymol, show both antibacterial and cytotoxic activities, with IC50 values ranging from 7.45 to 28.63 μM against tumor cell lines [1]. These divergent safety and efficacy profiles preclude simple interchange and necessitate compound-specific procurement for targeted antibacterial research.

Aspect
This Compound
Thymol / Related Derivatives
Cytotoxicity Profile
No detectable cytotoxicity in tested cancer lines
Related derivatives may show cytotoxicity (IC50 range reported in tumor lines)
Antibacterial Spectrum
Selective Gram-positive activity
Parent thymol exhibits broad-spectrum (Gram-positive and Gram-negative)
Physicochemical Profile
Higher MW and lipophilicity (diisobutyryl esters)
Lower MW and lipophilicity; altered membrane partitioning

8,9-Dehydro-7,9-diisobutyryloxythymol: Quantitative Differentiation Evidence for Scientific Selection


Selective Gram-Positive Antibacterial Activity Without Detectable Cytotoxicity

8,9-Dehydro-7,9-diisobutyryloxythymol demonstrates selective antibacterial activity against Gram-positive bacterial strains including Bacillus cereus . Crucially, it does not exhibit detectable in vitro cytotoxic activity against human cancer cell lines . This selectivity profile contrasts with structurally related thymol derivatives such as 7,9-di-isobutyryloxy-8,10-dehydrothymol (compound 2) and 7-formyl-9-isobutyryloxy-8-hydroxythymol (compound 1), which show both antibacterial and significant cytotoxic activities, with IC50 values of 7.45–28.63 μM against MCF-7, NCI-H460, and HeLa tumor cell lines [1].

Selectivity vs. Cytotoxicity
Reported
Selective Gram-positive activity; no cytotoxicity in cancer lines vs. related derivatives IC50 7.45–28.63 μM (MCF-7, NCI-H460, HeLa)
Supports cytotoxicity endpoint differentiation
Based on in vitro tumor cell-line assays; Gram-positive data from Bacillus cereus
Antibacterial Gram-positive Selective activity Cytotoxicity Natural product

Gram-Positive Selectivity: A Narrower Spectrum Than Parent Thymol

8,9-Dehydro-7,9-diisobutyryloxythymol exhibits selective activity against Gram-positive bacterial strains, including Bacillus cereus, with no reported activity against Gram-negative bacteria . In contrast, parent thymol displays broad-spectrum activity against both Gram-positive and Gram-negative bacteria [1][2]. This narrower spectrum may be advantageous for targeting Gram-positive pathogens while minimizing disruption to Gram-negative commensal microbiota.

Spectrum Selectivity
Class-level inference
Gram-positive selective (Bacillus cereus) vs. broad-spectrum thymol activity
Supports targeted Gram-positive screening context
No reported Gram-negative activity; parent thymol literature contrast
Antibacterial Spectrum of activity Gram-positive Selectivity

Structural Differentiation: Diisobutyryl Ester Motif Enhances Lipophilicity

8,9-Dehydro-7,9-diisobutyryloxythymol contains two isobutyryloxy ester groups at the C7 and C9 positions, conferring a molecular weight of 320.39 g/mol and increased lipophilicity relative to parent thymol (MW 150.22 g/mol) [1]. The predicted LogP for the target compound is higher than that of thymol (LogP ~3.3) due to the ester moieties, potentially enhancing membrane permeability [2]. This physicochemical differentiation may translate into altered pharmacokinetic behavior and tissue distribution.

Lipophilicity Shift
Class-level inference
MW 320.39 vs. 150.22; predicted LogP increase from diisobutyryl ester groups
Supports membrane permeability context
Calculated property; experimental ADME data not available
Physicochemical properties Lipophilicity Structural modification ADME

Optimal Application Scenarios for 8,9-Dehydro-7,9-diisobutyryloxythymol Based on Differentiated Evidence


Targeted Gram-Positive Antibacterial Research

8,9-Dehydro-7,9-diisobutyryloxythymol is ideally suited for studies investigating selective Gram-positive antibacterial agents, particularly against Bacillus cereus, without confounding cytotoxicity . Its lack of detectable in vitro cytotoxicity against human cell lines makes it a superior choice for experiments requiring selective antibacterial activity without mammalian cell toxicity, distinguishing it from related thymol derivatives that exhibit significant cytotoxicity [1].

Structure-Activity Relationship (SAR) Studies of Thymol Derivatives

The presence of two isobutyryloxy ester groups and the 8,9-dehydro moiety provides a unique scaffold for SAR investigations aimed at understanding how specific substitutions modulate antibacterial spectrum and cytotoxicity [1]. Researchers can use this compound as a reference to compare with analogs such as 7,9-di-isobutyryloxy-8,10-dehydrothymol and 7-formyl-9-isobutyryloxy-8-hydroxythymol to elucidate the structural determinants of antibacterial and cytotoxic activities [2].

Natural Product Sourcing and Quality Control

8,9-Dehydro-7,9-diisobutyryloxythymol is isolated from Ageratina adenophora and is commercially available with purity >98% [3]. It serves as an analytical reference standard for the identification and quantification of this specific thymol derivative in plant extracts and natural product libraries, ensuring accurate sourcing and quality control in phytochemical research .

Mechanistic Studies of Selective Antibacterial Action

The compound's selective Gram-positive activity without cytotoxicity makes it a valuable tool for probing the molecular mechanisms underlying Gram-positive-specific antibacterial action. Studies can investigate its interaction with Gram-positive cell wall components or specific bacterial targets, providing insights into the development of narrow-spectrum antibacterial agents with reduced off-target effects .

Application
Selection Property
Validation Focus
Targeted Gram-Positive Antibacterial Screening
Selective Gram-positive activity without cytotoxicity in tested cell lines
Confirm activity against target strains; verify absence of cytotoxicity in chosen assay
Thymol Derivative SAR Studies
Unique diisobutyryl ester scaffold with 8,9-dehydro moiety
Compare antibacterial spectrum and cytotoxicity with related derivatives
Natural Product Reference Standard
High-purity isolate from Ageratina adenophora
Confirm identity by HPLC/NMR; verify purity specification
Mechanistic Antibacterial Studies
Selective activity suggests Gram-positive-specific targets
Probe interaction with cell-wall components; exclude off-target cytotoxicity

Technical Documentation Hub

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